N-Isopropylpyrrolidin-3-amine

Description

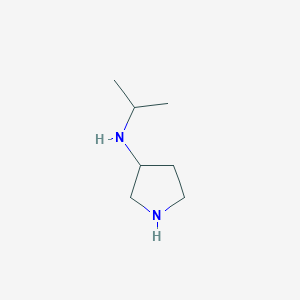

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOPYXYKWKCPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630158 | |

| Record name | N-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-70-7 | |

| Record name | N-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-isopropylpyrrolidin-3-amine: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-isopropylpyrrolidin-3-amine is a chiral substituted pyrrolidine that represents a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed analytical methodologies for (R)-N-isopropylpyrrolidin-3-amine, designed to empower researchers in its effective utilization. It is important to note that this compound is not widely cataloged, and as such, much of the following information is based on established chemical principles and data from analogous structures.

Chemical and Physical Properties

The chemical and physical properties of (R)-N-isopropylpyrrolidin-3-amine are critical for its handling, formulation, and application in synthetic and biological contexts. The following table summarizes its key predicted and known properties.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₆N₂ | Calculated |

| Molecular Weight | 128.22 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar amines |

| Boiling Point | Not available | - |

| pKa (Conjugate Acid) | 9.5 - 10.5 (Predicted) | Based on pyrrolidine (pKa 11.27) and the influence of N-alkylation and the 3-amino substituent.[2][3] |

| logP | 0.8 - 1.5 (Predicted) | Calculated based on contributions of the pyrrolidine ring and isopropyl group. |

| Solubility | Miscible with water and most organic solvents (Predicted) | Analogy to similar low molecular weight amines. |

| CAS Number | Not available | [4] |

Synthesis of (R)-N-isopropylpyrrolidin-3-amine

A robust and stereoselective synthesis of (R)-N-isopropylpyrrolidin-3-amine can be envisioned starting from a commercially available chiral precursor, (R)-3-aminopyrrolidine. A common and effective method for N-alkylation of amines is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot procedure involves the reaction of (R)-3-aminopyrrolidine with acetone in the presence of a reducing agent. The causality behind this choice lies in its efficiency and selectivity. The initial formation of an iminium ion intermediate is followed by its in-situ reduction to yield the desired N-isopropyl amine.

Detailed Experimental Protocol

Materials:

-

(R)-3-Aminopyrrolidine

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/methanol/triethylamine solvent system for chromatography

Procedure:

-

Reaction Setup: To a solution of (R)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added acetone (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The choice of STAB as the reducing agent is crucial as it is mild enough to not reduce the acetone but is highly effective for the reduction of the in-situ formed iminium ion. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-6 hours).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 15 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate/methanol/triethylamine to afford the pure (R)-N-isopropylpyrrolidin-3-amine. The triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel.

Spectroscopic and Analytical Characterization

As no experimental spectra for (R)-N-isopropylpyrrolidin-3-amine are readily available, the following are predictions based on the analysis of its constituent parts and analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the chirality and the presence of diastereotopic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.0 - 3.2 | m | 1H | CH-N(isopropyl) | Methine proton of the isopropyl group, coupled to the six methyl protons and the adjacent CH on the pyrrolidine ring. |

| ~2.8 - 3.0 | m | 1H | CH-NH₂ | Proton on the carbon bearing the primary amine. |

| ~2.5 - 2.8 | m | 4H | CH₂-N-CH₂ | Protons on the carbons adjacent to the ring nitrogen. |

| ~1.8 - 2.2 | m | 2H | CH₂ | Protons on the C4 of the pyrrolidine ring. |

| ~1.6 | br s | 2H | NH₂ | Primary amine protons, often a broad singlet. |

| ~1.0 - 1.2 | d | 6H | C(CH₃)₂ | Two methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide a clear count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 60 | CH-N(isopropyl) | Carbon of the isopropyl methine. |

| ~50 - 55 | CH-NH₂ | Carbon attached to the primary amine. |

| ~48 - 52 | CH₂-N | Carbons adjacent to the ring nitrogen. |

| ~30 - 35 | CH₂ | C4 carbon of the pyrrolidine ring. |

| ~20 - 25 | C(CH₃)₂ | Methyl carbons of the isopropyl group. |

Predicted IR Spectrum

The infrared spectrum will show characteristic absorptions for the amine functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretch (primary amine) |

| 2950 - 3000 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (primary amine) |

| 1000 - 1200 | Medium | C-N stretch |

Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular ion) |

| 113 | [M - CH₃]⁺ |

| 85 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 70 | Fragmentation of the pyrrolidine ring |

Reactivity and Stability

(R)-N-isopropylpyrrolidin-3-amine is expected to exhibit typical reactivity of a secondary and primary amine. The lone pairs on both nitrogen atoms make it nucleophilic and basic.

-

Acylation and Alkylation: The primary amine is generally more reactive towards electrophiles than the sterically hindered tertiary amine within the ring.

-

Salt Formation: As a base, it will readily react with acids to form ammonium salts.

-

Oxidation: Amines are susceptible to oxidation, so it should be stored under an inert atmosphere to prevent degradation.

-

Stability: The compound is expected to be stable under normal laboratory conditions but should be protected from strong oxidizing agents and acids.

Safety and Handling

While specific toxicity data for (R)-N-isopropylpyrrolidin-3-amine is not available, it should be handled with the care appropriate for chiral amines.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

(R)-N-isopropylpyrrolidin-3-amine is a chiral building block with significant potential in the synthesis of complex molecular architectures for drug discovery. Although not a widely available compound, its synthesis is achievable through established methodologies such as reductive amination. The predicted physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers to work with this compound effectively and safely. As with any novel compound, it is imperative to perform thorough characterization to confirm its identity and purity before use in further applications.

References

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

-

PubChem. 3-Aminopyrrolidine. [Link]

-

ResearchGate. General synthesis of (R)-N-alkyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]... [Link]

-

Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

Chemaxon. LogP and logD calculations. [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

-

ResearchGate. Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. [Link]

-

National Center for Biotechnology Information. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PubChem. N-Isopropylpyrrolidine. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

MDPI. N-Dealkylation of Amines. [Link]

-

Ejournal. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. [Link]

-

PubChem. 2-(Propan-2-yl)pyrrolidine. [Link]

-

ResearchGate. Values of logP and logk for the Test Compounds Used in This Study. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]

-

Al-Mustansiriyah University. Amines: Naming and Physical Properties. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

YouTube. Safe Chemical Handling / Lab Safety Video Part 5. [Link]

-

Chemistry LibreTexts. Basic Properties of Amines. [Link]

-

Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

-

YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]

Sources

N-isopropylpyrrolidin-3-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-isopropylpyrrolidin-3-amine

This guide provides a comprehensive overview of a robust and reliable methodology for the synthesis, purification, and detailed characterization of this compound, a valuable heterocyclic building block in contemporary drug discovery and materials science. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot the process effectively.

Strategic Foundation: The Logic of Reductive Amination

The synthesis of this compound, a secondary amine, presents a classic chemical challenge: the selective mono-alkylation of a primary amine. Direct alkylation with an isopropyl halide is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which complicates purification and reduces yield.

To circumvent these issues, reductive amination stands out as the superior strategy.[1][2] This powerful one-pot reaction involves the formation of an imine or iminium ion intermediate from a primary amine and a carbonyl compound (in this case, acetone), which is then immediately reduced to the target secondary amine.[3][4] This approach offers exceptional control and typically results in high yields of the desired product.

Our synthesis begins with a commercially available, protected starting material, tert-butyl 3-aminopyrrolidine-1-carboxylate (1-Boc-3-aminopyrrolidine) .[5] The use of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine ring nitrogen serves a critical purpose: it prevents the ring nitrogen from competing in the amination reaction, thereby ensuring that alkylation occurs exclusively at the desired 3-amino position.[6][7] The synthesis is therefore a two-stage process:

-

Reductive Amination: Reaction of 1-Boc-3-aminopyrrolidine with acetone.

-

Deprotection: Removal of the Boc group to yield the final product.

Caption: High-level workflow for the two-step synthesis of this compound.

Experimental Protocols: A Step-by-Step Guide

Part A: Synthesis of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate

This protocol details the reductive amination of the Boc-protected starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective reagent, particularly effective for reductive aminations, as it is less reactive towards the carbonyl group than the iminium ion intermediate, minimizing the reduction of acetone.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-Boc-3-aminopyrrolidine | 186550-13-0 | 186.25 | 10.0 g | 53.7 |

| Acetone | 67-64-1 | 58.08 | 6.24 mL (4.94 g) | 85.1 |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 17.1 g | 80.6 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate (aq.) | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-aminopyrrolidine (10.0 g, 53.7 mmol) and anhydrous dichloromethane (200 mL).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add acetone (6.24 mL, 85.1 mmol, ~1.6 equivalents) to the solution. Stir the mixture for 20 minutes to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (17.1 g, 80.6 mmol, ~1.5 equivalents) to the flask in portions over 15 minutes. Note: The reaction is exothermic and may bubble slightly.

-

Allow the reaction to stir at room temperature overnight (approximately 16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. This intermediate is often pure enough for the next step, but can be purified by column chromatography if necessary.

Caption: Simplified mechanism of iminium ion formation and subsequent reduction.

Part B: Synthesis of this compound (Deprotection)

The Boc group is readily cleaved under acidic conditions.[7] Trifluoroacetic acid (TFA) is highly effective for this transformation.

Procedure:

-

Dissolve the crude tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate from Part A in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (20 mL) dropwise. Caution: This is a highly exothermic reaction that releases gas (isobutylene). Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is gone.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the resulting residue in a minimal amount of deionized water (~30 mL).

-

Cool the aqueous solution to 0 °C and carefully basify to pH > 12 by adding solid sodium hydroxide (NaOH) pellets or a concentrated NaOH solution. Caution: Highly exothermic.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Part C: Purification of the Final Product

Amines can be challenging to purify via silica gel chromatography due to their basicity. However, with proper technique, it is feasible. Alternatively, for thermally stable amines, vacuum distillation is an excellent method for purification on a larger scale.[8]

-

Method 1: Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of 5-15% methanol in dichloromethane, with 1% triethylamine added to the solvent mixture to suppress peak tailing.

-

The product fractions are identified by TLC, combined, and concentrated under reduced pressure.

-

-

Method 2: Vacuum Distillation:

-

The crude amine is transferred to a distillation apparatus suitable for vacuum distillation.

-

The product is distilled under reduced pressure. The exact boiling point will depend on the vacuum achieved. This method is highly effective at removing non-volatile impurities.

-

Comprehensive Characterization: Validating the Structure

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data:

| Analysis Technique | Expected Observations |

| ¹H NMR | Isopropyl Group: A septet (~2.8-3.0 ppm, 1H) for the -CH proton and a doublet (~1.0-1.1 ppm, 6H) for the two -CH₃ groups. Pyrrolidine Ring: A series of complex multiplets between ~1.5 and ~3.2 ppm for the 7 ring protons. Amine Protons: Broad singlets (2H, for both N-H), which are D₂O exchangeable. |

| ¹³C NMR | Isopropyl Group: A signal around ~48-50 ppm for the -CH carbon and a signal around ~22-24 ppm for the two equivalent -CH₃ carbons. Pyrrolidine Ring: Four distinct signals for the pyrrolidine carbons, typically in the range of ~25-60 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ = 129.14. The molecular formula is C₇H₁₆N₂. |

| IR Spectroscopy | N-H Stretch: A moderate, broad peak in the 3250-3350 cm⁻¹ region characteristic of a secondary amine. C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹). N-H Bend: A peak around 1560-1640 cm⁻¹.[9] |

Interpreting the Data:

The presence of the characteristic isopropyl pattern (septet and doublet) in the ¹H NMR spectrum is a strong indicator of successful alkylation. The disappearance of the large singlet at ~1.4 ppm from the Boc group's t-butyl protons confirms successful deprotection. Mass spectrometry provides definitive confirmation of the molecular weight.[10][11] The IR spectrum confirms the presence of the key secondary amine functional group.[9] In some cases, due to nitrogen inversion, NMR signals for tertiary amines can be broad at room temperature.[12][13]

Safety and Handling

-

Reagents: Dichloromethane is a suspected carcinogen. Acetone is highly flammable. Trifluoroacetic acid is extremely corrosive. Sodium triacetoxyborohydride is a water-reactive reducing agent. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Product: this compound, like many amines, should be considered corrosive and potentially toxic. Avoid inhalation, ingestion, and skin contact.[10]

Conclusion

This guide outlines a logical and field-tested approach for the synthesis of this compound. By employing a protective group strategy coupled with the highly efficient reductive amination reaction, this valuable building block can be produced in good yield and high purity. The detailed protocols and characterization data provide researchers with a self-validating system to confidently produce and verify this compound for applications in pharmaceutical and chemical research.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of N-Substituted 3-Aminopyrrolidines

Abstract

The 3-aminopyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its inherent stereochemistry, conformational flexibility, and capacity for diverse substitution patterns make it an ideal framework for designing potent and selective ligands for a wide array of biological targets. This technical guide provides an in-depth exploration of the biological activities associated with N-substituted 3-aminopyrrolidines, with a focus on their therapeutic applications. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols used to validate their activity in key areas, including metabolic diseases, virology, and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The 3-Aminopyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in numerous natural products, including alkaloids like nicotine and hygrine.[1] Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space that is often critical for high-affinity interactions with biological macromolecules. The introduction of a 3-amino group provides a key vector for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The nitrogen atom of the amino group, along with the ring nitrogen, can act as hydrogen bond donors or acceptors, or as a basic center, facilitating interactions with target proteins.

The true power of this scaffold lies in the diversity of substituents that can be installed at the N-1 position of the pyrrolidine ring. These N-substituents are pivotal in dictating the compound's ultimate biological activity, transforming the core into highly specific agents targeting distinct protein families. This guide will explore several prominent examples of this principle.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

One of the most successful applications of the N-substituted 3-aminopyrrolidine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[2] By inhibiting DPP-4, the active levels of these incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

DPP-4 inhibitors containing the 3-aminopyrrolidine moiety are classified as "gliptins." A prime example is Vildagliptin.[1] The core 3-aminopyrrolidine acts as a peptidomimetic, mimicking the N-terminal dipeptide substrate of DPP-4. The amino group forms a crucial interaction with the S2 subsite of the enzyme, which includes key residues like Glu205 and Glu206.[2] The N-substituent, often a cyanomethyl group in the case of Vildagliptin, occupies the S1 pocket, a hydrophobic region of the active site.[1][2]

The structure-activity relationship for DPP-4 inhibition is well-defined. The stereochemistry at the C3 position of the pyrrolidine ring is critical for activity. The N-substituent plays a significant role in potency and selectivity, with small, hydrophobic groups generally favored. Modifications to the pyrrolidine ring itself can also influence activity.

Table 1: Structure-Activity Relationship of N-Substituted 3-Aminopyrrolidine DPP-4 Inhibitors

| Compound/Scaffold | N-Substituent | Key Structural Features | DPP-4 Inhibitory Potency (IC50) | Reference |

| Vildagliptin | Cyanomethyl | (S)-3-aminopyrrolidine | ~3 nM | [1] |

| Sitagliptin (for comparison) | Triazolopiperazine | β-amino acid derivative | ~18 nM | [4] |

| Teneligliptin (for comparison) | Thiazolidine-containing moiety | J-shaped anchor-lock domain | ~0.9 nM | [3] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a robust, fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.[5]

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the free AMC molecule fluoresces, and the rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: H-Gly-Pro-AMC

-

DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

-

DPP-4 inhibitor (e.g., Sitagliptin, for positive control)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (λex=360 nm, λem=460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor (Sitagliptin) in DPP-4 assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Enzyme Addition: To each well of the microplate, add 25 µL of the test compound dilution or buffer (for control wells). Then, add 25 µL of diluted human recombinant DPP-4 enzyme solution.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the compounds to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.[5]

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Self-Validation System:

-

Positive Control: Wells containing a known DPP-4 inhibitor (Sitagliptin) should show a concentration-dependent decrease in fluorescence signal.[6]

-

Negative Control (100% Activity): Wells containing only the enzyme, substrate, and buffer (with DMSO vehicle) establish the baseline maximum reaction rate.

-

Background Control (No Enzyme): Wells containing substrate and buffer but no enzyme are used to subtract background fluorescence.

Diagram 1: DPP-4 Inhibition Assay Workflow

Caption: Workflow for the in vitro DPP-4 fluorescence inhibition assay.

CCR5 Antagonism for HIV-1 Treatment

The 3-aminopyrrolidine scaffold is also integral to the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor that the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) use to enter host T-cells.[7][8] By blocking this interaction, CCR5 antagonists act as entry inhibitors, preventing the virus from infecting new cells.[9]

Mechanism of Action and SAR

Maraviroc is the first-in-class approved CCR5 antagonist, although it features a different core. However, numerous N-substituted 3-aminopyrrolidine derivatives have been developed as potent CCR5 antagonists.[10][11] These compounds are allosteric inhibitors, meaning they bind to a site on the CCR5 receptor distinct from the natural ligand binding site. This binding induces a conformational change in the receptor, making it unrecognizable to the HIV-1 gp120 envelope protein, thus blocking viral entry.[12]

The SAR for CCR5 antagonists is complex. The N-substituent on the pyrrolidine ring is typically a large, lipophilic group that occupies a hydrophobic pocket within the transmembrane helices of the receptor. The basic nitrogen of the 3-amino group often forms a salt bridge with an acidic residue (e.g., Glu283) in the receptor.

Table 2: SAR of N-Substituted 3-Aminopyrrolidine CCR5 Antagonists

| Compound Series | General N-Substituent | Key Structural Features | CCR5 Antagonist Potency (IC50) | Reference |

| Piperidine-4-carboxamides | N-Aryl-N'-propylpiperidine | Aromatic groups on the piperidine N-acetyl group enhance binding. | Sub-nanomolar range | [10] |

| Diphenylureas | N,N'-diphenylurea propyl | Substitutions on the N'-phenyl ring (e.g., 4-Cl, 4-Me) increase affinity. | Low nanomolar range | [11] |

Experimental Protocol: Cell-Based HIV-1 Entry Assay

This protocol outlines a cell-based assay to measure the ability of test compounds to inhibit the entry of R5-tropic HIV-1 into target cells.

Principle: The assay utilizes a cell line engineered to express CD4 and CCR5 (e.g., CEM.NKR-CCR5 cells) and a laboratory-adapted R5-tropic HIV-1 strain.[13] The extent of viral infection is quantified by measuring the production of the viral p24 antigen in the cell culture supernatant. A decrease in p24 levels in the presence of a test compound indicates inhibition of viral entry.

Materials:

-

CEM.NKR-CCR5 cells

-

R5-tropic HIV-1 virus stock (e.g., HIV-1 BaL)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Maraviroc)

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed CEM.NKR-CCR5 cells into a 96-well plate at an appropriate density.[13]

-

Compound Addition: Add serial dilutions of test compounds and the positive control to the wells. Include wells with only medium and DMSO as a vehicle control.

-

Virus Infection: Add a pre-titered amount of R5-tropic HIV-1 virus stock to each well (excluding uninfected control wells).

-

Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator to allow for viral replication.

-

p24 Quantification: After incubation, carefully collect the cell culture supernatant from each well. Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percent inhibition of p24 production for each compound concentration compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Self-Validation System:

-

Positive Control: Maraviroc should demonstrate potent inhibition of p24 production.

-

Negative Control (100% Infection): Wells with cells, virus, and DMSO vehicle show the maximum level of infection.

-

Cell Viability Control: A parallel assay (e.g., MTS or CellTiter-Glo) should be run to ensure that the observed reduction in p24 is due to entry inhibition and not compound-induced cytotoxicity.

Diagram 2: HIV-1 Entry Inhibition Mechanism

Caption: Allosteric inhibition of HIV-1 entry by a CCR5 antagonist.

Central Nervous System (CNS) Activity

The 3-aminopyrrolidine scaffold has also been explored for its potential to modulate targets within the central nervous system. Its ability to cross the blood-brain barrier (when appropriately substituted) makes it an attractive starting point for developing drugs for neurological and psychiatric disorders.

One notable area of investigation is the development of dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[14] These agents can be effective in treating depression, anxiety disorders, and other conditions. The N-substituted 3-aminopyrrolidine core can be elaborated with various benzamide moieties to achieve potent and selective inhibition of both serotonin (SERT) and norepinephrine (NET) transporters.[14]

The SAR in this class of compounds is highly dependent on the nature of the benzamide substituent. Small structural modifications can significantly impact potency, selectivity over the dopamine transporter (DAT), and crucially, recognition by efflux transporters like P-glycoprotein (P-gp), which can limit CNS penetration.[14]

Antimicrobial and Antiparasitic Activities

Emerging research has highlighted the potential of N-substituted 3-aminopyrrolidine derivatives as antimicrobial and antiparasitic agents.[15][16] The scaffold has been incorporated into molecules targeting a range of pathogens. For example, certain pyrrolidine derivatives have shown activity against bacteria, including resistant strains like MRSA, and various fungi.[17][18] The mechanism of action in this context is often varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Furthermore, bromopyrrole alkaloids, which contain the pyrrolidine ring, have demonstrated promising antiparasitic activity against organisms such as Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[19] The development of synthetic N-substituted 3-aminopyrrolidines inspired by these natural products is an active area of research.

Conclusion and Future Directions

The N-substituted 3-aminopyrrolidine scaffold has unequivocally proven its value in modern drug discovery. Its versatility has led to the successful development of drugs for type 2 diabetes and HIV, and it shows significant promise in CNS disorders and infectious diseases. The ability to modulate biological activity through careful selection of the N-substituent provides a powerful tool for medicinal chemists.

Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the utility of this scaffold against new and challenging biological targets.

-

Improving Drug-like Properties: Optimizing derivatives to enhance pharmacokinetic profiles, such as oral bioavailability and CNS penetration, while minimizing off-target effects.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing modern synthetic and screening techniques to rapidly explore the vast chemical space accessible from the 3-aminopyrrolidine core.

-

Dual-Target Inhibitors: Designing single molecules that can modulate two distinct targets simultaneously, such as the dual Abl and PI3K inhibitors for cancer therapy.[20]

By continuing to build upon the foundational knowledge of this remarkable scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022-05-11). Frontiers. [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023-01-26). MDPI. [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022-08-18). MDPI. [Link]

-

New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023-06-09). MDPI. [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011-08-01). Elsevier. [Link]

-

N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. (2009-09-01). PubMed. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024-03-01). Elsevier. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Future Medicinal Chemistry. [Link]

-

A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor. (2000-09-01). American Society for Microbiology. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023-08-03). MDPI. [Link]

-

Co-receptor Tropism Assays. Clinicalinfo.hiv.gov. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024-10-28). Brieflands. [Link]

-

Synthetic and Natural Products-Based Antimicrobial and Antiparasitic Agents. MDPI. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. [Link]

-

CCR5 receptor antagonist. Wikipedia. [Link]

-

New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023-06-01). ResearchGate. [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. (2005-01-17). PubMed. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023-08-03). PubMed. [Link]

-

a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... ResearchGate. [Link]

-

Sensitive Cell-Based Assay for Determination of Human Immunodeficiency Virus Type 1 Coreceptor Tropism. (2011-09-01). American Society for Microbiology. [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022-11-11). Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PubMed Central. [Link]

-

Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. (2023-12-04). MDPI. [Link]

-

CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. (2019-02-02). MDPI. [Link]

-

CCR5: From Natural Resistance to a New Anti-HIV Strategy. (2010-06-18). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2012-01-01). ResearchGate. [Link]

-

Promising Antiparasitic Natural and Synthetic Products from Marine Invertebrates and Microorganisms. MDPI. [Link]

-

High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. SLAS Discovery. [Link]

-

DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd.. [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. (2005-01-17). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors [mdpi.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. lifetechindia.com [lifetechindia.com]

- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 8. mdpi.com [mdpi.com]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Promising Antiparasitic Natural and Synthetic Products from Marine Invertebrates and Microorganisms [mdpi.com]

- 20. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of N-isopropylpyrrolidin-3-amine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] This technical guide provides an in-depth exploration of a particularly valuable derivative, N-isopropylpyrrolidin-3-amine, as a chiral building block for the synthesis of complex molecular architectures. We will delve into the strategic considerations behind its synthesis, the methodologies for obtaining enantiomerically pure forms, and its application in the development of novel therapeutics. This guide is intended to serve as a practical resource, offering not only theoretical insights but also detailed, actionable protocols for the laboratory setting.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The three-dimensional nature of drug-target interactions necessitates a high degree of stereochemical control in the design and synthesis of new chemical entities. The pyrrolidine scaffold, a five-membered saturated heterocycle, offers a robust framework for the spatial presentation of pharmacophoric elements.[3] Its non-planar, puckered conformation allows for the precise orientation of substituents, which can significantly impact binding affinity and biological activity.[3]

This compound, with its stereocenter at the 3-position and the secondary amine functionality, presents a versatile platform for further chemical elaboration. The isopropyl group can influence solubility and metabolic stability, while the primary amine serves as a key handle for the introduction of diverse functionalities. The chirality at the C3 position is of paramount importance, as different enantiomers can exhibit distinct pharmacological profiles.

This guide will provide a comprehensive overview of the synthesis and utilization of this compound, empowering researchers to effectively incorporate this valuable building block into their drug discovery programs.

Synthesis of Racemic this compound: A Reductive Amination Approach

The most direct and efficient method for the synthesis of racemic this compound is the reductive amination of a suitable 3-aminopyrrolidine precursor with acetone.[4][5] This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.

The choice of starting material is critical. While 3-aminopyrrolidine itself can be used, its volatility and handling challenges make a protected form, such as N-Boc-3-aminopyrrolidine, a more practical and widely used starting point. The Boc (tert-butyloxycarbonyl) group is stable under the reductive amination conditions and can be readily removed in a subsequent step.[6]

Mechanism of Reductive Amination

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in preference to the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its selectivity and mildness.[7]

Caption: Generalized workflow for reductive amination.

Experimental Protocol: Synthesis of N-Boc-N'-isopropylpyrrolidin-3-amine

This protocol describes a robust and scalable procedure for the synthesis of the N-Boc protected precursor to the title compound.

Materials:

-

N-Boc-3-aminopyrrolidine

-

Acetone (ACS grade or higher)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N-Boc-3-aminopyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) at room temperature, add acetone (1.5-2.0 eq.).

-

Stir the mixture for 30-60 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude N-Boc-N'-isopropylpyrrolidin-3-amine can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol: Deprotection of N-Boc-N'-isopropylpyrrolidin-3-amine

The final step to obtain the free amine is the removal of the Boc protecting group under acidic conditions.[6][8][9]

Materials:

-

N-Boc-N'-isopropylpyrrolidin-3-amine

-

4M HCl in 1,4-dioxane (or trifluoroacetic acid, TFA)

-

Dichloromethane (DCM) or Methanol

-

Rotary evaporator

-

Diethyl ether (optional, for precipitation)

Procedure:

-

Dissolve the N-Boc-N'-isopropylpyrrolidin-3-amine (1.0 eq.) in a minimal amount of DCM or methanol.

-

To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq.) at room temperature. Alternatively, a solution of TFA in DCM (e.g., 20-50% v/v) can be used.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting dihydrochloride salt of this compound can be used directly or triturated with diethyl ether to yield a solid. If the free base is required, the salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Chiral Resolution: Accessing Enantiomerically Pure this compound

For applications in asymmetric synthesis and drug development, obtaining the individual enantiomers of this compound is essential. Classical resolution via diastereomeric salt formation with a chiral resolving agent is a time-tested and effective method.[10]

Principle of Diastereomeric Salt Resolution

The racemic amine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of solution and can be isolated by filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with Dibenzoyl-L-tartaric Acid

Dibenzoyl-L-tartaric acid is a commonly used and effective resolving agent for a wide range of amines.[11][12] This protocol provides a general procedure that can be optimized for the resolution of this compound.

Materials:

-

Racemic this compound

-

(-)-Dibenzoyl-L-tartaric acid

-

Methanol or Ethanol

-

Water

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq.) in methanol or ethanol.

-

In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent, warming gently if necessary.

-

Slowly add the chiral acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to induce crystallization. The formation of a precipitate may take several hours to days.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent.

-

The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined at this stage (e.g., by chiral HPLC or NMR analysis after liberation of a small sample) to assess the efficiency of the resolution.

-

If the e.e. is not satisfactory, the salt can be recrystallized from a suitable solvent to improve its purity.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the diastereomeric salt in water and add aqueous NaOH solution until the pH is >12.

-

Extract the liberated free amine with DCM or another suitable organic solvent (3 x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Table 1: Comparison of Chiral Resolving Agents

| Resolving Agent | Common Applications | Advantages | Disadvantages |

| (+)-Tartaric Acid | Resolution of primary and secondary amines | Readily available, inexpensive | May not be effective for all amines |

| (-)-Dibenzoyl-L-tartaric Acid | Broadly applicable for amine resolution | Often forms highly crystalline salts | More expensive than tartaric acid |

| (1R)-(-)-10-Camphorsulfonic acid | Resolution of a variety of amines | Good resolving power | Can be more challenging to remove |

Applications in Drug Discovery and Development

Chiral N-substituted 3-aminopyrrolidines are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The specific enantiomer used is often critical for the desired biological activity. While a direct, named API synthesis utilizing this compound is not prominently featured in publicly accessible literature, its structural motif is present in numerous patented compounds and its utility can be inferred from the synthesis of analogous structures.

For instance, the (S)-enantiomer of related 3-aminopyrrolidine derivatives is a key component in the synthesis of certain quinolone antibiotics and chemokine receptor antagonists.[1] The (R)-enantiomer has also found application in the development of various enzyme inhibitors and receptor modulators. The commercial availability of (R)-N-isopropylpyrrolidin-3-amine suggests its use as a starting material in proprietary drug discovery programs.[13]

The primary amine functionality allows for a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Further reductive amination: To generate more complex tertiary amines.

-

Nucleophilic substitution reactions: To form new carbon-nitrogen bonds.

These reactions enable the construction of complex molecules with tailored pharmacological properties.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound represents a valuable and versatile chiral building block for the modern medicinal chemist. Its synthesis via a robust reductive amination protocol is straightforward and scalable. Access to enantiomerically pure forms through classical diastereomeric salt resolution provides the necessary stereochemical control for the development of stereospecific drug candidates. The strategic incorporation of this building block allows for the exploration of chemical space around the privileged pyrrolidine scaffold, offering a powerful tool in the quest for novel and effective therapeutics. As drug discovery continues to demand increasingly complex and stereochemically defined molecules, the importance of chiral building blocks like this compound will undoubtedly continue to grow.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012).

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

-

Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. (2020). National Institutes of Health. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022). PubMed. [Link]

-

Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (2015). JoVE. [Link]

-

Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

(3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine. (2025). Chemsrc. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

-

N-Isopropylpropylamine. (n.d.). National Institutes of Health. [Link]

-

Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board. [Link]

-

Reductive Amination. (2023). YouTube. [Link]

-

Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). J-STAGE. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

-

Application Note - N-Boc Deprotection. (n.d.). Scribd. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

Sources

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. scribd.com [scribd.com]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 13. alchempharmtech.com [alchempharmtech.com]

An In-depth Technical Guide to the Physicochemical Properties of N-isopropylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: N-isopropylpyrrolidin-3-amine is a substituted pyrrolidine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural motif, featuring a secondary amine on the pyrrolidine ring and an isopropyl group, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and its utility in synthesis. Understanding these properties is paramount for researchers aiming to incorporate this molecule into novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Chemical Formula: C₇H₁₆N₂

-

Molecular Weight: 128.22 g/mol

-

CAS Number: 119829-62-0 (for the racemate)

-

Chemical Structure:

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that where specific experimental data is unavailable, values are estimated based on the properties of analogous structures such as isopropylamine, 3-aminopyrrolidine, and other N-alkylated pyrrolidines.

| Property | Estimated Value/Range | Comments and Rationale |

| Physical State | Colorless to pale yellow liquid | Lower molecular weight amines are typically liquids at room temperature[1]. |

| Boiling Point | 160 - 180 °C | Estimated based on the boiling points of similar structures like N-methylpyrrolidine (81 °C) and considering the increased molecular weight and potential for hydrogen bonding[2][3]. |

| Melting Point | Not available | Likely to be below 0 °C, as is common for many small, non-symmetrical amines. |

| Solubility | Miscible in water and polar organic solvents | The presence of two amine groups capable of hydrogen bonding suggests good solubility in water. Lower aliphatic amines are generally soluble in water[1]. Miscibility in alcohols, acetone, and other polar organic solvents is also expected. |

| pKa | pKa₁: ~9.5 - 10.5 (pyrrolidine NH)pKa₂: ~10.5 - 11.5 (isopropylamino NH) | The pyrrolidine nitrogen is a secondary amine, and the isopropylamino nitrogen is also secondary. The basicity will be influenced by the alkyl substitution. The pKa of the conjugate acid of isopropylamine is 10.63[4]. Pyrrolidine has a pKa of 11.27. The exact values for this compound would require experimental determination. |

| LogP | 0.5 - 1.5 | The octanol-water partition coefficient is estimated based on the presence of both hydrophilic amine groups and a moderately lipophilic isopropyl and pyrrolidine core. |

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

Rationale: The boiling point is a fundamental physical property that provides an indication of the volatility of a compound. It is a critical parameter for purification by distillation and for assessing handling and storage requirements.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a standard simple distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at 1 atm, the observed boiling point should be corrected.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid sample.

Determination of pKa

Rationale: The pKa value is a measure of the acidity of the conjugate acid of the amine. It is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Apparatus Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer.

-

Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Since there are two basic centers, two equivalence points and two pKa values are expected.

Workflow for pKa Determination

Caption: Workflow for determining the pKa of a basic compound.

Determination of Solubility

Rationale: Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

-

Equilibration: Shake the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle or centrifuge the sample to separate the saturated solution.

-

Quantification: Withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved amine using a suitable analytical technique such as HPLC-UV or GC-FID.

Sources

Stereochemistry and enantiomeric purity of N-isopropylpyrrolidin-3-amine

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of N-isopropylpyrrolidin-3-amine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Chirality in this compound

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrolidine scaffold is a common motif in a wide array of pharmacologically active compounds. The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

The stereochemical configuration of this amine is not a trivial detail; it is a fundamental determinant of its biological activity. The principles of stereopharmacology dictate that enantiomers of a chiral drug can exhibit substantially different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or, in a worst-case scenario, contribute to undesirable side effects or toxicity (the distomer). Therefore, the ability to synthesize and, crucially, to verify the enantiomeric purity of this compound is paramount for the development of safe and effective pharmaceuticals.

This guide provides a comprehensive overview of the stereochemistry of this compound, outlines a robust analytical methodology for the determination of its enantiomeric purity, and explains the scientific rationale behind the chosen experimental parameters.

Section 1: Fundamentals of Stereochemistry in this compound

Chirality originates from the tetrahedral carbon atom at the C3 position of the pyrrolidine ring, which is bonded to four different substituents: a hydrogen atom, an amino group, and two different carbon atoms within the ring. This arrangement results in the existence of two distinct enantiomeric forms.

-

(S)-N-isopropylpyrrolidin-3-amine

-

(R)-N-isopropylpyrrolidin-3-amine

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The spatial orientation of these substituents dictates how the molecule interacts with other chiral molecules in a biological system, such as enzyme active sites or protein receptors. These interactions are often highly specific, analogous to a key fitting into a lock, where only one enantiomer (the correct "key") can bind effectively to elicit the intended biological response.

Caption: (S) and (R) enantiomers of this compound.

Section 2: Analytical Methodology for Enantiomeric Purity Determination

The gold standard for determining the enantiomeric purity of chiral compounds is enantioselective chromatography, most commonly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification.

The Principle of Chiral HPLC Separation

The mechanism of separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. For this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective due to their broad applicability and ability to form hydrogen bonds and dipole-dipole interactions with the amine.

Workflow for Enantiomeric Purity Analysis

The entire process, from receiving a sample to generating a final report, follows a systematic and self-validating workflow designed to ensure accuracy and reproducibility.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a self-validating system. The initial injection of a racemic standard is a critical control step; it confirms that the system is capable of separating the enantiomers and definitively establishes their respective retention times.

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound and determine the enantiomeric excess (% e.e.) of a sample.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column)

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v)

-

Racemic Standard: A 50:50 mixture of (R)- and (S)-N-isopropylpyrrolidin-3-amine (1 mg/mL)

-

Test Sample: this compound of unknown purity (1 mg/mL)

-

Class A volumetric flasks and pipettes

Protocol Steps:

-

System Preparation:

-

Prepare the mobile phase by carefully mixing the specified volumes of hexane, isopropanol, and DEA. Degas the solution using sonication or vacuum filtration.

-

Install the chiral column into the HPLC system.

-

Purge the pump with the mobile phase to remove any previous solvents.

-

Equilibrate the column by flowing the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved on the detector.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm (Note: Amines have poor chromophores; low UV is required. Alternative detection methods like mass spectrometry can be used if available).

-

-

Causality Behind Parameter Choices:

-

Mobile Phase: The hexane/isopropanol mixture provides the primary eluting strength. The small amount of DEA is critical; as a basic additive, it deactivates acidic sites on the silica support of the CSP and prevents peak tailing of the basic amine analyte, ensuring sharp, symmetrical peaks necessary for accurate integration.

-

Temperature: Maintaining a constant temperature is crucial for reproducible retention times, as chromatographic separation is a temperature-dependent thermodynamic process.

-

-

Execution & Analysis:

-

Step 4.1 (Method Validation): Inject 10 µL of the racemic standard. This is the trustworthiness step. You must observe two well-resolved peaks of approximately equal area. Record the retention times (t_R) for the first and second eluting enantiomers.

-

Step 4.2 (Sample Analysis): Inject 10 µL of the test sample using the same method.

-

Step 4.3 (Data Processing): Integrate the area under each peak in the chromatogram for the test sample.

-

Section 3: Data Interpretation and Reporting

The primary metric for reporting enantiomeric purity is the Enantiomeric Excess (% e.e.) . It describes the degree to which one enantiomer is in excess of the other.

Calculation:

The % e.e. is calculated from the integrated peak areas of the two enantiomers (E1 and E2) obtained from the sample chromatogram:

% e.e. = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100

Where E1 is the major enantiomer and E2 is the minor enantiomer.

Sample Data Presentation

The results should be summarized in a clear, tabular format that includes all relevant chromatographic data.

| Analyte | Retention Time (min) | Peak Area | Area % |

| (S)-Enantiomer | 8.52 | 1,452,300 | 98.5% |

| (R)-Enantiomer | 10.15 | 22,100 | 1.5% |

| Total | 1,474,400 | 100.0% |

Calculated Result:

-

Enantiomeric Excess (% e.e.): (|1452300 - 22100| / (1452300 + 22100)) * 100 = 97.0%

The sample is reported as this compound with an enantiomeric excess of 97.0% in favor of the (S)-enantiomer.

Conclusion

The rigorous control and analysis of stereochemistry are non-negotiable in modern chemical and pharmaceutical development. For a key building block like this compound, a deep understanding of its chiral nature, coupled with robust and validated analytical methods, is essential. Chiral HPLC provides a reliable and precise method for quantifying enantiomeric purity. The protocol described herein, which emphasizes system validation through the use of a racemic standard and explains the rationale for key parameters, represents a trustworthy framework for ensuring that the stereochemical integrity of this important molecule meets the stringent requirements of its intended application.

References

-

A Practical Guide to Chiral HPLC Method Development. Phenomenex, Inc. (Provides practical insights into developing methods for chiral separations). [Link]

-

Cahn-Ingold-Prelog priority rules. IUPAC Gold Book. (The authoritative source for the rules governing the assignment of stereochemical configuration). [Link]

-

Stereochemistry in Drug Action. Journal of Chemical Education. (An article discussing the fundamental importance of stereochemistry in pharmacology). [Link]

The Unseen Architect: A Technical Guide to the Mechanism of Action of N-isopropylpyrrolidin-3-amine in Organic Reactions